N-(1-(thiophene-2-carbonyl)indolin-6-yl)-4-(trifluoromethoxy)benzamide
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Overview
Description
N-(1-(thiophene-2-carbonyl)indolin-6-yl)-4-(trifluoromethoxy)benzamide is a complex organic compound that features a unique combination of functional groups, including a thiophene ring, an indoline moiety, and a trifluoromethoxy-substituted benzamide. This compound is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-(thiophene-2-carbonyl)indolin-6-yl)-4-(trifluoromethoxy)benzamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Indoline Core: The indoline core can be synthesized through the reduction of indole derivatives using suitable reducing agents.
Thiophene-2-carbonyl Introduction: The thiophene-2-carbonyl group is introduced via acylation reactions, often using thiophene-2-carbonyl chloride in the presence of a base such as pyridine.
Coupling with Trifluoromethoxybenzamide: The final step involves coupling the indoline-thiophene intermediate with 4-(trifluoromethoxy)benzoyl chloride under basic conditions to form the target compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic route to enhance yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Chemical Reactions Analysis
Types of Reactions
N-(1-(thiophene-2-carbonyl)indolin-6-yl)-4-(trifluoromethoxy)benzamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized at the indoline or thiophene moieties using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can target the carbonyl groups, potentially converting them to alcohols using reducing agents like lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic rings, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenating agents, nucleophiles such as amines or thiols.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce alcohol derivatives.
Scientific Research Applications
N-(1-(thiophene-2-carbonyl)indolin-6-yl)-4-(trifluoromethoxy)benzamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound in drug discovery programs targeting various diseases.
Mechanism of Action
The mechanism of action of N-(1-(thiophene-2-carbonyl)indolin-6-yl)-4-(trifluoromethoxy)benzamide is not fully understood but is believed to involve interactions with specific molecular targets and pathways. These may include:
Enzyme Inhibition: The compound may inhibit certain enzymes, affecting metabolic pathways.
Receptor Binding: It may bind to specific receptors, modulating cellular signaling pathways.
DNA Intercalation: Potential to intercalate into DNA, affecting gene expression and cell proliferation.
Comparison with Similar Compounds
Similar Compounds
N-(1-(thiophene-2-carbonyl)indolin-6-yl)-4-methoxybenzamide: Similar structure but with a methoxy group instead of a trifluoromethoxy group.
N-(1-(thiophene-2-carbonyl)indolin-6-yl)-4-chlorobenzamide: Contains a chlorine atom instead of a trifluoromethoxy group.
Properties
IUPAC Name |
N-[1-(thiophene-2-carbonyl)-2,3-dihydroindol-6-yl]-4-(trifluoromethoxy)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H15F3N2O3S/c22-21(23,24)29-16-7-4-14(5-8-16)19(27)25-15-6-3-13-9-10-26(17(13)12-15)20(28)18-2-1-11-30-18/h1-8,11-12H,9-10H2,(H,25,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SOCNZVPSDFWGCF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C2=C1C=CC(=C2)NC(=O)C3=CC=C(C=C3)OC(F)(F)F)C(=O)C4=CC=CS4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H15F3N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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